2-(14,15-Epoxyeicosatrienoyl) Glycerol

Renal proximal tubule cell proliferation DNA synthesis EGFR transactivation

2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG; CAS 848667-56-1) is a 2-monoglyceryl ester of 14,15-epoxyeicosatrienoic acid (14,15-EET), belonging to the class of 2-epoxyeicosatrienoylglycerols (2-EGs). It is an endogenous cytochrome P450 (CYP450)-derived metabolite of 2-arachidonoylglycerol (2-AG) produced primarily in the kidney and spleen.

Molecular Formula C23H38O5
Molecular Weight 394.5
CAS No. 848667-56-1
Cat. No. B571121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(14,15-Epoxyeicosatrienoyl) Glycerol
CAS848667-56-1
Synonyms13-(3-Pentyloxiranyl)-5,8,11-tridecatrienoic Acid 2-hydroxy-1-(hydroxymethyl)ethyl Ester
Molecular FormulaC23H38O5
Molecular Weight394.5
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO
InChIInChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-
InChIKeyLPMVKZXODWQHGJ-ILYOTBPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in acetonitrile

What Is 2-(14,15-Epoxyeicosatrienoyl) Glycerol (CAS 848667-56-1) – A Procurement-Focused Overview


2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG; CAS 848667-56-1) is a 2-monoglyceryl ester of 14,15-epoxyeicosatrienoic acid (14,15-EET), belonging to the class of 2-epoxyeicosatrienoylglycerols (2-EGs) [1]. It is an endogenous cytochrome P450 (CYP450)-derived metabolite of 2-arachidonoylglycerol (2-AG) produced primarily in the kidney and spleen [2]. The compound functions both as a potent renal epithelial mitogen via EGFR transactivation through ADAM17/TACE and as a dual cannabinoid CB1/CB2 receptor agonist with nanomolar affinity [3]. It is supplied as a racemic mixture in acetonitrile solution (≥95% purity) for research use only .

Why 2-(14,15-Epoxyeicosatrienoyl) Glycerol Cannot Be Substituted by 14,15-EET or 2-AG in Research Procurement


Generic substitution among in-class arachidonate metabolites is precluded because 2-14,15-EG occupies a structurally unique intersection of the endocannabinoid and EET signaling systems [1]. Unlike free 14,15-EET—which does not bind cannabinoid receptors—2-14,15-EG acts as a high-affinity dual CB1/CB2 agonist while simultaneously retaining EGFR-transactivating mitogenic activity through a mechanistically distinct ADAM protease (ADAM17/TACE vs. ADAM9) [2]. Its parent molecule 2-AG lacks mitogenic activity entirely, yet both 2-AG and 14,15-EET share structural features with 2-14,15-EG [2][3]. The glycerol ester linkage also confers differential metabolic handling: 2-14,15-EG-mediated EGFR activation is resistant to pan-lipase inhibitors, confirming that its biological activity does not depend on prior hydrolysis to free 14,15-EET [2]. These orthogonal pharmacological profiles mean that experimental data obtained with 14,15-EET or 2-AG cannot be extrapolated to 2-14,15-EG-driven pathways.

Product-Specific Quantitative Differentiation of 2-(14,15-Epoxyeicosatrienoyl) Glycerol vs. Closest Analogs


Mitogenic Potency in Renal Epithelial Cells: 10-Fold Lower Threshold vs. 14,15-EET, and Complete Inactivity of 2-AG

In LLCPKcl4 renal proximal tubule cells, 2-14,15-EG stimulated [^3H]thymidine incorporation (DNA synthesis) at concentrations as low as 100 nM, whereas the structurally related free acid 14,15-EET required a minimum concentration of 1 µM to elicit mitogenic activity—a 10-fold rightward shift in the concentration-response threshold [1]. The parent endocannabinoid 2-arachidonoylglycerol (2-AG) produced no mitogenic effect at any concentration tested [1]. At 1 µM, 2-14,15-EG doubled cell proliferation rates, and its mitogenic activity was completely abrogated by the EGFR tyrosine kinase inhibitor AG1478 or the ADAM17/TACE inhibitor TAPI [1].

Renal proximal tubule cell proliferation DNA synthesis EGFR transactivation

Cannabinoid Receptor Binding Affinity: 2-14,15-EG Binds CB1 and CB2 with Nanomolar Ki, Whereas Free EETs Show Zero Binding

In competitive radioligand binding assays using [^3H]CP55940, 2-14,15-EG bound to CB1 receptors with a Ki of 40 ± 5 nM and to CB2 receptors with a Ki of 138 ± 9 nM [1]. The regioisomer 2-11,12-EG exhibited Ki values of 23 ± 3 nM (CB1) and 75 ± 6 nM (CB2), while the reference endocannabinoid 2-AG yielded Ki values of 45 ± 4 nM (CB1) and 251 ± 15 nM (CB2) [1]. Critically, neither arachidonic acid nor any of the free EET regioisomers (including the parent 14,15-EET) competed with [^3H]CP55940 for binding to CB1 or CB2 receptors at any concentration tested [1].

Endocannabinoid pharmacology CB1/CB2 receptor binding G-protein coupled receptor screening

ADAM Metalloproteinase Selectivity: 2-14,15-EG Activates ADAM17/TACE, Whereas 14,15-EET Activates ADAM9

In LLCPKcl4 cells, 2-14,15-EG-induced EGFR transactivation was selectively abolished by the ADAM17/TACE inhibitor TAPI and by ADAM17 siRNA, while 14,15-EET-induced EGFR activation was resistant to TAPI but blocked by ADAM9 siRNA [1]. 2-14,15-EG triggered proteolytic release of soluble TGF-α as the EGFR ligand, whereas 14,15-EET released heparin-binding EGF-like growth factor (HB-EGF) [1]. The HB-EGF inhibitor CRM197 completely blocked 14,15-EET-mediated EGFR phosphorylation but had zero effect on 2-14,15-EG signaling [1]. 2-AG did not induce release of either ligand [1].

ADAM sheddase selectivity EGFR ligand shedding TGF-α vs. HB-EGF release

Chemotactic Potency in HL-60 Cells: 2-14,15-EG Is ~6-Fold More Potent Than 2-AG in Inducing CB2-Mediated Migration

In CB2-receptor-expressing HL-60 cells (which lack CB1), 2-14,15-EG stimulated cell migration in a concentration-dependent manner with an EC50 of approximately 130 nM [1]. By comparison, the canonical endocannabinoid 2-AG induced migration with an EC50 of approximately 800 nM, representing a ~6.2-fold lower potency [1]. The free acid parent compounds 11,12-EET and 14,15-EET had no effect on HL-60 cell migration at any concentration tested [1]. The CB2-selective antagonist AM630 completely blocked 2-14,15-EG-induced migration, confirming CB2 receptor mediation [1].

Leukocyte chemotaxis CB2 receptor functional assay Inflammation research

Recommended Application Scenarios for 2-(14,15-Epoxyeicosatrienoyl) Glycerol Based on Quantified Differentiation


Renal Epithelial Cell Proliferation and EGFR Transactivation Studies

For investigations of CYP450-dependent lipid mitogens in renal proximal tubule biology, 2-14,15-EG should be selected over 14,15-EET when: (a) experimental designs require mitogenic stimulation at low nanomolar concentrations (100 nM vs. 1 µM threshold for 14,15-EET), reducing solvent toxicity; (b) ADAM17/TACE-specific shedding of TGF-α needs to be distinguished pharmacologically from ADAM9-mediated HB-EGF release [1]. The compound's resistance to pan-lipase inhibitors confirms that observed EGFR activation reflects genuine 2-14,15-EG signaling rather than hydrolysis to free 14,15-EET [1].

Cannabinoid CB1/CB2 Dual Agonist Pharmacology and Endocannabinoid System Research

2-14,15-EG is the appropriate probe for studying the intersection of the CYP450 epoxygenase pathway and the endocannabinoid system. Unlike free EETs—which fail to engage CB1 or CB2 receptors at any concentration—2-14,15-EG displays nanomolar binding affinity (CB1 Ki = 40 nM; CB2 Ki = 138 nM) [2]. For experiments requiring comparison of CB receptor subtype selectivity, the regioisomer 2-11,12-EG (CB1 Ki = 23 nM; CB2 Ki = 75 nM) should be used in parallel [2]. In vivo, 2-14,15-EG suppresses locomotor activity and reduces core body temperature in mice, providing functional endpoints for endocannabinoid tetrad assays [2].

CB2-Mediated Leukocyte Migration and Inflammation Research

For studying CB2 receptor-dependent immune cell chemotaxis, 2-14,15-EG (EC50 ≈ 130 nM) offers a ~6-fold potency advantage over 2-AG (EC50 ≈ 800 nM) in HL-60 cell migration assays [2]. This increased potency reduces the ligand concentration required to elicit robust CB2-mediated responses, minimizing non-specific membrane perturbations associated with high lipid concentrations. Free EETs should not be used as substitutes for CB2-dependent migration experiments, as they demonstrate zero activity in this assay [2].

EET Prodrug and PPARα Activation Studies

In experimental systems where controlled intracellular delivery of 14,15-EET is desired—such as PPARα activation studies—2-14,15-EG can serve as a cell-permeable prodrug that is hydrolyzed to release 14,15-EET, which is subsequently converted by soluble epoxide hydrolase to the PPARα agonist 14,15-DHET [3]. This property enables studies of EET-dependent PPARα signaling without the need for direct EET administration, which is complicated by rapid metabolism and poor aqueous solubility. Note that 2-14,15-EG itself also has CB receptor-dependent activities, necessitating appropriate controls [2].

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